1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Description
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a difluorophenyl sulfonyl group
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-7-13(17)9-14(8-12)23(21,22)19-5-3-18(4-6-19)10-15(20)11-1-2-11/h7-9,11,15,20H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGNMFRAMYQTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate diamine with a sulfonyl chloride derivative under basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an alkene precursor using a suitable cyclopropanating agent, such as a diazo compound.
Attachment of the difluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the difluorophenyl group is introduced onto the piperazine ring.
Final coupling: The final step involves coupling the cyclopropyl group with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluorophenyl group.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl sulfides or thiols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 395.45 g/mol. The structure features a cyclopropyl group attached to an ethanol moiety, which is further substituted with a piperazine ring and a difluorophenyl sulfonyl group. This unique arrangement contributes to its bioactivity and interaction with biological targets.
Antidepressant Properties
Research has indicated that compounds similar to 1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol exhibit significant serotonin reuptake inhibition, positioning them as potential candidates for antidepressant therapies. In vitro studies have demonstrated that these compounds can effectively increase serotonin levels in synaptic clefts, thereby alleviating depressive symptoms .
Anticancer Activity
Recent studies have shown that derivatives containing similar structural motifs have moderate to significant efficacy against various cancer cell lines. For example, compounds targeting poly(ADP-ribose) polymerase (PARP) have been effective in inhibiting cancer cell proliferation by inducing apoptosis and disrupting DNA repair mechanisms .
Antiviral Potential
The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). Certain derivatives have shown promise as capsid assembly effectors, inhibiting viral replication by affecting the stability of the viral capsid .
Medicinal Chemistry
This compound serves as a valuable scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.
Drug Development
The compound's properties make it a candidate for further development into pharmaceuticals aimed at treating depression, cancer, and viral infections. Ongoing research focuses on optimizing its pharmacokinetic properties and reducing potential side effects.
Case Studies
Several case studies have documented the successful application of related compounds in preclinical models:
- Antidepressant Efficacy : A study demonstrated that a related piperazine derivative significantly reduced immobility times in forced swimming tests in rats .
- Cancer Cell Line Studies : Compounds similar to this compound were tested against MCF-7 breast cancer cells, showing IC50 values comparable to established treatments like Olaparib .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol: Lacks the difluorophenyl group, which may result in different biological activity.
1-Cyclopropyl-2-(4-((3,5-dichlorophenyl)sulfonyl)piperazin-1-yl)ethanol: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the difluorophenyl group, which can enhance its stability and biological activity
Biological Activity
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine moiety, which is often associated with various therapeutic effects, including antidepressant and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems and cellular pathways. The piperazine ring is known for its role in modulating serotonin reuptake, which is critical in treating mood disorders. Additionally, the sulfonamide group enhances the compound's interaction with various biological targets.
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of compounds containing the piperazine structure. For instance, a related compound demonstrated significant serotonin (5-HT) reuptake inhibition, suggesting that similar mechanisms may be at play for this compound .
Anticancer Activity
The compound has shown promise in cancer research, particularly against human breast cancer cells. In vitro studies indicated that derivatives of piperazine exhibited moderate to significant efficacy against these cells, with IC50 values suggesting effective inhibition of cell growth . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways. This inhibition leads to increased apoptosis in cancer cells .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. However, related compounds have shown favorable stability in human liver microsomes and good absorption characteristics. Toxicological assessments are crucial for determining safety profiles before advancing to clinical trials.
Q & A
Basic: How can synthetic protocols for 1-cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol be optimized to improve yield and purity?
Methodological Answer:
Optimization involves reflux conditions (e.g., ethanol as solvent, 12–24 hours) and purification via crystallization or column chromatography. For sulfonylation steps, use stoichiometric control of 3,5-difluorophenyl sulfonyl chloride under inert atmospheres. Intermediate characterization by TLC or HPLC ensures reaction progress . Adjust molar ratios of piperazine derivatives (e.g., 1:1.2 for nucleophilic substitution) to minimize unreacted starting materials .
Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?
Methodological Answer:
- HPLC: Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for retention time consistency .
- X-ray crystallography: Resolve stereochemistry via single-crystal analysis, as demonstrated for sulfonyl-piperazine derivatives .
- NMR: Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm cyclopropane and sulfonyl group connectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Core modifications: Synthesize analogs with variable substituents (e.g., replacing cyclopropane with other aliphatic groups) and test against target receptors .
- Binding assays: Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity for sulfonyl-piperazine-binding proteins .
- Computational docking: Compare binding poses of analogs in homology models of target enzymes .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
Methodological Answer:
- Dynamic effects: Account for conformational flexibility in solution (NMR) versus static crystal structures. Use variable-temperature NMR to identify exchange broadening .
- Sample degradation: Monitor organic compound stability during analysis; prolonged data collection (e.g., >9 hours) may alter results due to matrix degradation .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Methodological Answer:
- Buffer optimization: Adjust pH (4.6–7.4) using sodium acetate or phosphate buffers to enhance ionization of sulfonyl groups .
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins for hydrophobic moieties like cyclopropane .
- Temperature control: Stabilize solutions at 4°C to reduce aggregation during long-term experiments .
Advanced: How can π-stacking interactions of the 3,5-difluorophenyl group be experimentally validated?
Methodological Answer:
- X-ray crystallography: Analyze packing motifs to identify face-to-face aromatic interactions .
- Fluorescence quenching: Titrate with electron-rich aromatic compounds (e.g., indole derivatives) to measure stacking-induced quenching .
Basic: What validation criteria ensure HPLC method robustness for purity analysis?
Methodological Answer:
- System suitability: Test column efficiency (N ≥ 2000), tailing factor (≤2.0), and repeatability (RSD ≤2% for retention times) .
- Forced degradation: Expose the compound to heat, light, and acidic/basic conditions to confirm method specificity .
Advanced: How can enantiomeric purity be assessed given the compound’s chiral centers?
Methodological Answer:
- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phases .
- Synthesis control: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropane formation to minimize racemization .
Advanced: What experimental designs address stability limitations in long-term bioactivity studies?
Methodological Answer:
- Accelerated stability testing: Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .
- Lyophilization: Improve shelf life by freeze-drying in sucrose or trehalose matrices .
Advanced: How can computational models predict metabolic pathways for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
